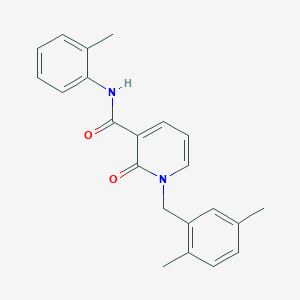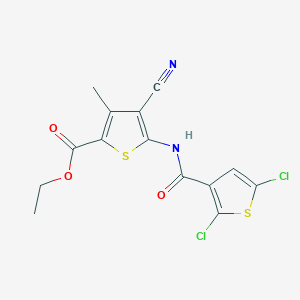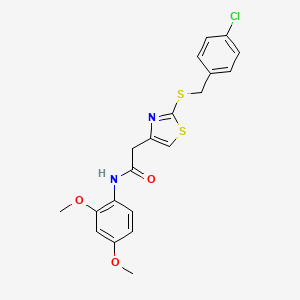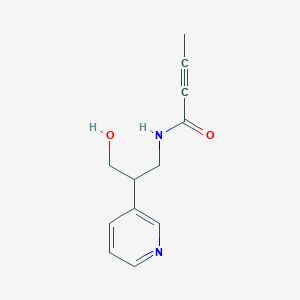
1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which are structurally related to the compound of interest, has been described using various techniques. These compounds were synthesized and then characterized by a range of spectroscopic methods, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and ultraviolet spectrum (UV), as well as fluorescence techniques. Additionally, X-ray single crystal diffraction was employed to elucidate the molecular structure of these compounds . Another study focused on the synthesis of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, which is a close relative to the compound . This synthesis yielded nine derivatives through original rearrangements and cyclizations, and the molecular and crystal structures of these compounds were also studied using single crystal diffraction and supported by 1H NMR spectra .
Molecular Structure Analysis
The molecular structures of the synthesized 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were analyzed using density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations. These analyses provided insights into the molecular frontier orbitals and the spectra of electronic absorption and emission, which are crucial for understanding the structure-activity relationship of these compounds . In the case of the 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, single crystal diffraction was used to study the molecular and crystal structures, and a comparative analysis of bond lengths, valence, and torsion angles in similar fragments of molecules was carried out. This study also revealed the presence of hydrogen bonds and their influence on the strength of molecular packing in crystals .
Chemical Reactions Analysis
The derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide were obtained through various chemical reactions, including rearrangements and cyclizations. One of the derivatives was transformed into oxazolopyridinium perchlorate in the presence of acid, which was then converted to indolysin under the action of a nitrogenous base. The study provides detailed synthesis methods for each derivative and analyzes the by-products of the reactions, such as 1,4-bis(4-methylphenyl) butane-1,4-dione and 1,4-bis(4-chlorophenyl) butane-1,4-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques. The IR, 1H NMR, UV, and fluorescence techniques provided information on the functional groups present, the purity of the compounds, and their optical properties. The X-ray single crystal diffraction data contributed to the understanding of the solid-state structure and the intermolecular interactions, such as hydrogen bonding, which can affect the physical properties like solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Kinetic Resolution
- Enantioselectivity of Candida rugosa Lipase : Research on derivatives of dihydropyridine for kinetic resolution using Candida rugosa lipase demonstrated that certain structural modifications, such as methyl esters at specific positions and long or branched acyl chains, significantly affect enantioselectivity. This study underscores the potential of dihydropyridine derivatives in chiral synthesis and the importance of structural nuances in achieving high enantiomeric ratios (Sobolev et al., 2002).
Heterocyclic Synthesis
- Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives : Dihydropyridine compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These findings highlight the versatility of dihydropyridine derivatives in organic synthesis, contributing to the development of novel compounds with potential applications in various fields of chemistry (Fadda et al., 2012).
Structural Transformation Study
- Transformation of Pyridone-5-amide into Nitrile : A study on the transformation of 2-pyridone-5-amide into its nitrile counterpart involved dihydropyridine derivatives, providing insight into reaction pathways and molecular structures. This research contributes to the understanding of structural transformations in organic chemistry, particularly involving dihydropyridine rings (Koval’ et al., 2017).
HIV Integrase Inhibitors
- HIV Integrase Inhibition : Dihydropyridine-4-carboxamides were identified as potent and selective inhibitors of HIV-1 integrase, a key enzyme required for the replication of the virus. This application demonstrates the potential of dihydropyridine derivatives in the development of new therapeutic agents for the treatment of AIDS (Pace et al., 2007).
Antimicrobial Activity
- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives of dihydropyridine showed significant antibacterial and antifungal activities. This research underscores the importance of dihydropyridine derivatives in the development of new antimicrobial agents (Vasu et al., 2003).
Wirkmechanismus
The mechanism of action of a compound like “1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide” would depend on its specific structure and the target it interacts with. For example, some pyridine derivatives are used in medicine for their antitubercular, antimicrobial, anti-inflammatory, and other activities .
Zukünftige Richtungen
The future directions for research on a compound like “1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide” could include further studies on its synthesis, properties, and potential applications. Pyridine derivatives are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-16(2)18(13-15)14-24-12-6-8-19(22(24)26)21(25)23-20-9-5-4-7-17(20)3/h4-13H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBZUWFIOPHKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)




![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)
![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)